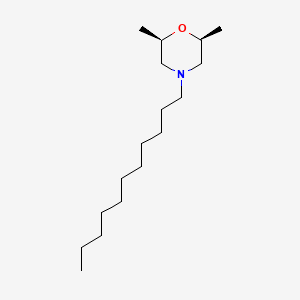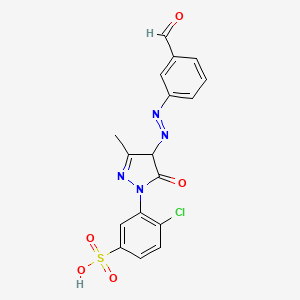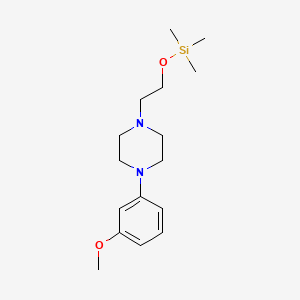
6-Mercaptopurine sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Mercaptopurine sodium salt is a derivative of 6-mercaptopurine, a purine analog that has been widely used in the treatment of various types of leukemia and autoimmune diseases. This compound is known for its immunosuppressive and antineoplastic properties, making it a critical component in chemotherapy regimens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine sodium salt typically involves the reaction of 6-mercaptopurine with sodium hydroxide. The process begins with the dissolution of 6-mercaptopurine in water, followed by the addition of sodium hydroxide to form the sodium salt. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions, such as temperature and pH, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Mercaptopurine sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and therapeutic efficacy .
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its oxidized form, 6-thioxanthine.
Reduction: Reducing agents can convert this compound back to its reduced form, 6-mercaptopurine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Major Products Formed: The major products formed from these reactions include 6-thioxanthine and various substituted derivatives of 6-mercaptopurine .
Scientific Research Applications
6-Mercaptopurine sodium salt has a wide range of scientific research applications:
Chemistry:
Biology:
Medicine:
- Widely used in the treatment of acute lymphoblastic leukemia, Crohn’s disease, and ulcerative colitis .
- Studied for its potential use in other autoimmune diseases and cancers .
Industry:
Mechanism of Action
6-Mercaptopurine sodium salt exerts its effects by inhibiting purine metabolism. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to the formation of thioinosinic acid (TIMP). TIMP inhibits several reactions involving inosinic acid (IMP), ultimately disrupting DNA and RNA synthesis .
Molecular Targets and Pathways:
HGPRTase: The primary enzyme targeted by this compound.
Purine Metabolism Pathway: The compound interferes with the synthesis of purine nucleotides, essential for DNA and RNA synthesis.
Comparison with Similar Compounds
Azathioprine: A prodrug of 6-mercaptopurine, used primarily as an immunosuppressant.
Thioguanine: Another purine analog with similar antineoplastic properties, used in the treatment of leukemia.
Uniqueness: 6-Mercaptopurine sodium salt is unique in its specific inhibition of purine metabolism and its broad range of applications in both chemotherapy and immunosuppression .
Properties
CAS No. |
1194-62-3 |
|---|---|
Molecular Formula |
C5H4N4NaS+ |
Molecular Weight |
175.17 g/mol |
IUPAC Name |
sodium;3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H4N4S.Na/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);/q;+1 |
InChI Key |
CVTDRIGVRPDWTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=CN2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)
![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)









![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)


